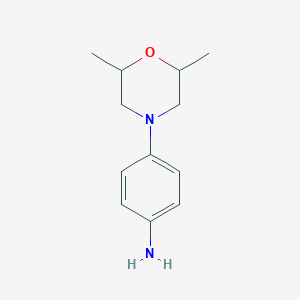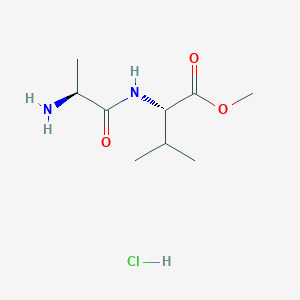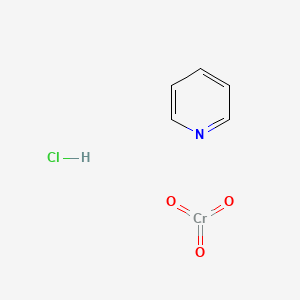
6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate (6-S-CPITA) is a synthetic small molecule that has a wide range of applications in scientific research. It is a derivative of the nucleoside inosine, and is composed of a 4-chlorophenyl group connected to a sulfur atom, and three acetate groups linked to the sulfur atom. 6-S-CPITA has been studied extensively for its biochemical and physiological effects, and has been utilized in a variety of laboratory experiments.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway of compound '6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate' involves the protection of inosine followed by the introduction of a thiol group and chlorophenyl group at the 6th position. The final step involves acetylation of the triol group at the 2nd, 3rd, and 5th positions of inosine.
Starting Materials
Inosine, 4-Chlorophenylacetic acid, Thionyl chloride, Triethylamine, Acetic anhydride, Pyridine, Methanol, Dichloromethane, Diethyl ethe
Reaction
Protection of inosine with acetic anhydride and pyridine to form inosine acetate, Introduction of thiol group at the 6th position of inosine acetate using thionyl chloride and triethylamine in dichloromethane, Introduction of chlorophenyl group at the 6th position of inosine thioacetate using 4-chlorophenylacetic acid and triethylamine in dichloromethane, Acetylation of the triol group at the 2nd, 3rd, and 5th positions of inosine thioacetate using acetic anhydride and pyridine in methanol, Purification of the final product using diethyl ether and drying under vacuum
科学研究应用
6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been used extensively in a variety of scientific research applications. It has been used in studies of the regulation of gene expression, as well as in studies of the regulation of protein-protein interactions. 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has also been used in studies of the regulation of cell signaling pathways, and in studies of the regulation of enzyme activity. It has also been used in studies of the regulation of transcription factors, and in studies of the regulation of chromatin structure.
作用机制
The mechanism of action of 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate is not fully understood. However, it is believed that 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate binds to a specific site on the DNA molecule, preventing the transcription of certain genes. In addition, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate is believed to interact with certain proteins, disrupting their normal functioning. It is also believed that 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate binds to certain enzymes, preventing them from catalyzing certain reactions.
生化和生理效应
6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to have a variety of biochemical and physiological effects. In studies of gene regulation, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to inhibit the transcription of certain genes. In studies of protein-protein interactions, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to disrupt the normal functioning of certain proteins. In studies of cell signaling pathways, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to inhibit the activity of certain signaling pathways. In studies of enzyme activity, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to inhibit the activity of certain enzymes. In studies of transcription factors, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to inhibit the activity of certain transcription factors. In studies of chromatin structure, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to disrupt the normal structure of chromatin.
实验室实验的优点和局限性
One of the main advantages of using 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate in laboratory experiments is that it is a highly potent compound. This means that it can be used in very small quantities, which makes it cost effective. In addition, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate is relatively stable, which makes it easy to store and use.
However, there are also some limitations to using 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate in laboratory experiments. One of the main limitations is that it is a synthetic compound, which means that it can be difficult to obtain in large quantities. In addition, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate can be toxic if ingested, so it is important to take appropriate safety precautions when working with it.
未来方向
There are a number of potential future directions for 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate. One potential direction is the development of new synthesis methods for 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate. Another potential direction is the development of new applications for 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate, such as in drug discovery or in the development of new diagnostic tools. In addition, further research could be conducted on the biochemical and physiological effects of 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate, as well as on its potential toxicity. Finally, further research could be conducted on the potential therapeutic uses of 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate in human and animal health.
属性
CAS 编号 |
132089-80-6 |
|---|---|
产品名称 |
6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate |
分子式 |
C₂₂H₂₁ClN₄O₇S |
分子量 |
520.94 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



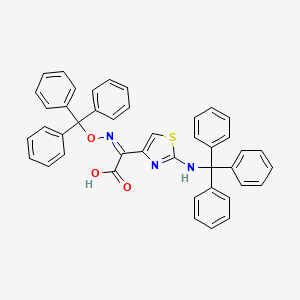
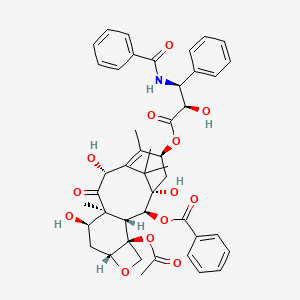
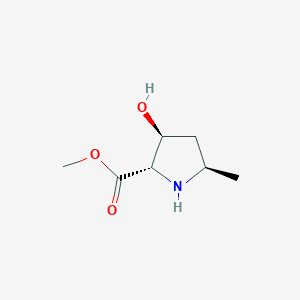
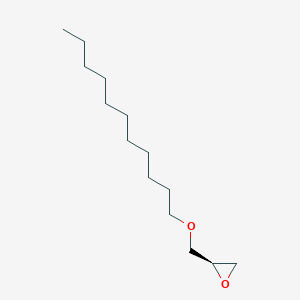
![Bromo-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B1142010.png)
